Cas no 1049712-52-8 (5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride)

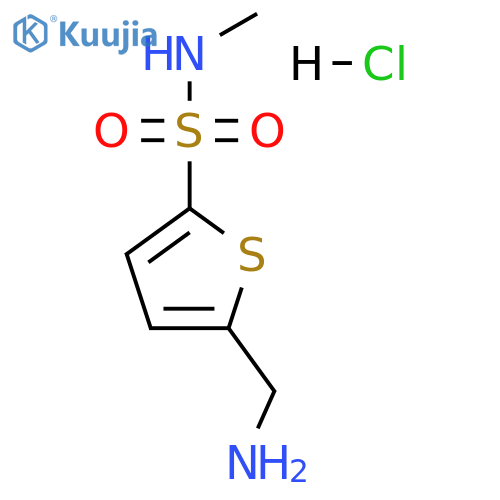

1049712-52-8 structure

商品名:5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride

CAS番号:1049712-52-8

MF:C6H11ClN2O2S2

メガワット:242.746737718582

MDL:MFCD08457596

CID:4569712

PubChem ID:16340559

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-(AMINOMETHYL)-N-METHYLTHIOPHENE-2-SULFONAMIDE HYDROCHLORIDE

- 5-(aminomethyl)-N-methylthiophene-2-sulfonamide;hydrochloride

- C6H11ClN2O2S2

- Z203930052

- CS-0242708

- 5-(aminomethyl)-N-methylthiophene-2-sulfonamidehydrochloride

- EN300-25411

- 1049712-52-8

- AKOS026743877

- 5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride

-

- MDL: MFCD08457596

- インチ: 1S/C6H10N2O2S2.ClH/c1-8-12(9,10)6-3-2-5(4-7)11-6;/h2-3,8H,4,7H2,1H3;1H

- InChIKey: SYWOGNVIUKDKNR-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC)(=O)=O)SC(CN)=CC=1.[H]Cl

計算された属性

- せいみつぶんしりょう: 241.9950476g/mol

- どういたいしつりょう: 241.9950476g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25411-0.1g |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95.0% | 0.1g |

$241.0 | 2025-02-20 | |

| Enamine | EN300-25411-10.0g |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95.0% | 10.0g |

$3007.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002882-5g |

5-(Aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95% | 5g |

¥9218.0 | 2024-04-18 | |

| Chemenu | CM445525-1g |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95%+ | 1g |

$675 | 2023-02-03 | |

| Enamine | EN300-25411-1g |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95% | 1g |

$699.0 | 2023-09-14 | |

| Enamine | EN300-25411-5g |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95% | 5g |

$2028.0 | 2023-09-14 | |

| A2B Chem LLC | AV25373-10g |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95% | 10g |

$3201.00 | 2024-04-20 | |

| Aaron | AR019KSP-100mg |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95% | 100mg |

$357.00 | 2025-02-08 | |

| Aaron | AR019KSP-500mg |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95% | 500mg |

$776.00 | 2025-02-08 | |

| Aaron | AR019KSP-10g |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |

1049712-52-8 | 95% | 10g |

$4160.00 | 2023-12-16 |

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1049712-52-8 (5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量